Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Description

Structural Identification and IUPAC Nomenclature

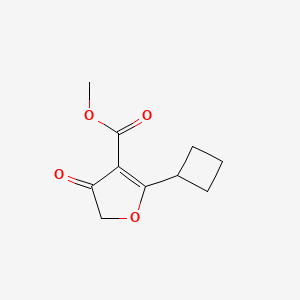

The systematic identification of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate begins with its International Union of Pure and Applied Chemistry (IUPAC) name: methyl 2-cyclobutyl-4-oxofuran-3-carboxylate . This nomenclature reflects the compound’s core structure—a dihydrofuran ring (4,5-dihydrofuran) with a ketone group at position 4 and a carboxylate ester at position 3. The cyclobutyl substituent at position 2 introduces steric complexity, influencing the molecule’s three-dimensional conformation.

The structural backbone is further elucidated through its SMILES notation, COC(=O)C1=C(OCC1=O)C2CCC2 , which encodes the ester groups (-COOCH3), the cyclobutane ring (C2CCC2), and the oxo group (=O) on the furan system. The InChIKey LCLPSKWGHGYRSC-UHFFFAOYSA-N provides a unique identifier for computational databases, enabling precise tracking of its physicochemical properties.

Molecular Formula and Weight Analysis

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has a molecular formula of C10H12O4 and a calculated molecular weight of 196.20 g/mol . Table 1 summarizes its key molecular descriptors:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

These properties, computed using PubChem’s algorithms, highlight the compound’s moderate lipophilicity (XLogP3-AA = 1.2) and flexibility, attributed to its three rotatable bonds. The absence of hydrogen bond donors contrasts with its four acceptors, suggesting potential solubility in polar aprotic solvents.

Historical Context in Heterocyclic Chemistry Research

Though first registered in PubChem on May 8, 2019, methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate represents a broader class of dihydrofuran derivatives studied for their synthetic utility. The cyclobutyl group’s incorporation aligns with modern trends in medicinal chemistry, where strained carbocycles are leveraged to modulate bioactivity and metabolic stability. Historically, furanoids have served as intermediates in natural product synthesis, such as lignans and alkaloids, though this specific derivative’s applications remain exploratory. Its recent inclusion in chemical databases underscores growing interest in structurally novel heterocycles for drug discovery.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-cyclobutyl-4-oxofuran-3-carboxylate |

InChI |

InChI=1S/C10H12O4/c1-13-10(12)8-7(11)5-14-9(8)6-3-2-4-6/h6H,2-5H2,1H3 |

InChI Key |

LCLPSKWGHGYRSC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OCC1=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Catalytic Cyclization and Functionalization

Recent research has explored one-pot methodologies combining catalytic cyclization with subsequent oxidation or functionalization steps:

- Catalysts : Transition metal catalysts such as cobalt complexes have been employed to catalyze the formation of dihydrofuran rings from suitable precursors, followed by oxidation to form the 4-oxo group.

- Oxidants : Attempts using oxygen or metal-based oxidants (Fe, Cu) have been reported, although yields vary and optimization is ongoing.

- Reaction Conditions : Typically conducted under nitrogen atmosphere using Schlenk techniques, with solvents like petroleum ether/ethyl acetate mixtures for purification.

While these methods have been demonstrated with various substituted dihydrofuran esters, adaptation to cyclobutyl-substituted derivatives requires further optimization.

Chlorination and Subsequent Functional Group Transformations

Another approach involves chlorination of precursor dihydrofuran esters followed by substitution with cyclobutyl nucleophiles:

- Chlorination : Using reagents such as oxalyl chloride or thionyl chloride in solvents like dichloromethane or tetrahydrofuran, often with catalytic N,N-dimethylformamide to facilitate the reaction.

- Substitution : The chlorinated intermediate reacts with cyclobutyl nucleophiles or organometallic reagents to introduce the cyclobutyl group.

- Reaction Parameters : Temperature ranges from room temperature to reflux over 10 minutes to 24 hours depending on reagent reactivity.

This two-step sequence allows for precise control over substitution patterns and oxidation states.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with Cyclobutyl Halide | Cyclobutyl bromide, base (K2CO3/NaH), THF/DMF, 25–80°C, inert atmosphere | 60–85 | Straightforward, well-established | Requires handling of reactive bases |

| One-Pot Catalytic Cyclization | Co-catalyst, oxygen or metal oxidants, nitrogen atmosphere, Schlenk techniques | 14–40 (reported) | Potentially efficient, fewer steps | Low yields, requires optimization |

| Chlorination + Nucleophilic Substitution | Oxalyl chloride/thionyl chloride, DCM/THF, DMF catalyst, RT–reflux, nucleophilic substitution with cyclobutyl reagents | 50–80 | Good control over functionalization | Multi-step, sensitive reagents |

Research Findings and Notes

- The alkylation method is the most commonly reported and reliable for introducing cyclobutyl groups into the dihydrofuran scaffold, with yields typically above 70% when optimized.

- One-pot catalytic methods show promise for greener synthesis but currently suffer from low conversion rates and require further mechanistic studies and condition optimization.

- Chlorination followed by substitution provides a versatile route for diverse substitution patterns but involves handling corrosive reagents and longer reaction times.

- Purification is generally achieved via column chromatography using petroleum ether/ethyl acetate mixtures, with product characterization confirmed by NMR, IR, and HRMS techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential changes and activation of caspase-3 . These molecular events result in programmed cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

The following analysis compares Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate with structurally related derivatives, focusing on substituent effects, biological activity, and mechanistic insights.

Structural Analogues and Substituent Effects

Key Observations :

- Ester Group Influence: Ethyl esters dominate the literature, with methyl esters (e.g., the target compound) being less studied.

- Substituent Effects: Aromatic vs. Aliphatic Substituents: Anilino and chlorobenzyl groups (e.g., JOTO1007) confer strong apoptotic activity via NF-κB and caspase pathways. In contrast, the cyclobutyl group in the target compound may introduce steric hindrance, possibly altering target binding . Electron-Withdrawing Groups: The 4-fluorophenyl derivative exhibits exceptional potency (IC₅₀ = 0.002 µM), suggesting electron-withdrawing groups enhance cytotoxicity .

Mechanistic Comparisons

- The absence of an aromatic amine in the target compound may limit similar mechanisms .

- Anti-Metastatic Effects : JOTO1007 inhibits cancer cell migration by suppressing NF-κB and matrix metalloproteinases (MMP-2/9). The cyclobutyl group’s rigidity in the target compound might sterically hinder interactions with MMPs .

- ROS Modulation : Ethyl derivatives (e.g., JOT01006) induce apoptosis via ROS overproduction. The methyl ester and cyclobutyl group in the target compound could alter redox activity compared to ethyl analogs .

Pharmacological Gaps and Opportunities

- Lack of Direct Data: No studies explicitly address Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

- Synthetic Accessibility: The compound’s strained cyclobutyl ring may complicate synthesis compared to ethyl-anilino derivatives, which are synthesized via one-pot reactions .

Biological Activity

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has the following chemical structure:

- Molecular Formula : C10H14O4

- Molecular Weight : 198.22 g/mol

- IUPAC Name : Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate

The compound features a furan ring fused with a cyclobutane moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of dihydrofuran compounds exhibit promising antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.06 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.008 | Staphylococcus aureus |

| Compound C | 0.015 | Escherichia coli |

Anti-cancer Activity

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has been investigated for its potential anti-cancer properties. Similar compounds have shown efficacy as fatty acid synthase (FASN) inhibitors, which are crucial in cancer metabolism. Inhibition of FASN leads to reduced lipid synthesis in cancer cells, thereby impairing their growth and proliferation .

A notable study demonstrated that a structural analog significantly decreased cell viability in various cancer cell lines by inducing apoptosis and disrupting mitochondrial function.

The mechanisms underlying the biological activity of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate involve:

- Inhibition of Key Enzymes : Compounds with similar structures inhibit enzymes involved in fatty acid metabolism.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis in cancer cells.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function has been noted in studies involving related compounds.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial activity of various dihydrofuran derivatives against clinical isolates.

- Results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ampicillin.

-

Cancer Cell Line Analysis :

- A series of experiments were conducted using human breast cancer cell lines treated with methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

- Findings revealed significant reductions in cell viability and alterations in apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.